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molecular formula C8H4BrClN2 B1289443 6-Bromo-2-chloroquinazoline CAS No. 882672-05-1

6-Bromo-2-chloroquinazoline

Cat. No. B1289443
M. Wt: 243.49 g/mol
InChI Key: NYQBZJFZEZEXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340514B2

Procedure details

A solution of 6-bromoquinazolin-2-ol (31) (6.0 g, 26.7 mmol) in POCl3 (80 mL) was refluxed at 110° C. for 5 hours. An aliquot of the reaction mixture was analyzed by LCMS and indicated that the reaction had proceeded to completion. Most of POCl3 was removed under reduced pressure, and the residue was added dropwise to ice water (500 mL). The resulting precipitate was collected via filtration as a yellow solid (3.5 g, 54%). MS (ES+) C8H4BrClN2 requires: 242. found: 243, 245 [M+H]+.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7](O)[N:6]=[CH:5]2.O=P(Cl)(Cl)[Cl:15]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([Cl:15])[N:6]=[CH:5]2

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
BrC=1C=C2C=NC(=NC2=CC1)O
Name
Quantity
80 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Most of POCl3 was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was added dropwise to ice water (500 mL)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected via filtration as a yellow solid (3.5 g, 54%)

Outcomes

Product
Name
Type
Smiles
BrC=1C=C2C=NC(=NC2=CC1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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